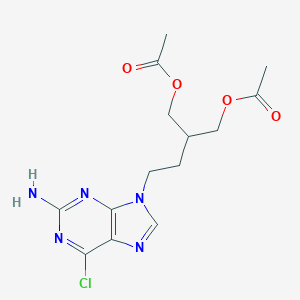

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Description

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPSHSVVYGZKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436245 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97845-60-8 | |

| Record name | 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97845-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro famciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO FAMCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9DM57H0B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Synthesis, Characterization, and its Pivotal Role as a Famciclovir Intermediate

Executive Summary: This document provides a comprehensive technical overview of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, a critical chemical intermediate in the synthesis of the antiviral prodrug Famciclovir. While not an active pharmaceutical ingredient itself, a thorough understanding of its synthesis, chemical properties, and conversion is paramount for drug development professionals involved in the manufacturing and quality control of Famciclovir. This guide details the synthetic pathways, the crucial subsequent conversion to Famciclovir, and the complete metabolic activation cascade that ultimately yields the active antiviral agent, Penciclovir. Methodologies are presented with an emphasis on the underlying chemical principles and the rationale governing experimental choices, targeting researchers and scientists in the pharmaceutical field.

Compound Profile and Physicochemical Properties

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a substituted purine derivative whose significance is almost exclusively linked to its role as the penultimate precursor in the synthesis of Famciclovir.[1][2] Famciclovir, in turn, is a prodrug designed for high oral bioavailability, which is metabolized in the body to the active antiviral compound, Penciclovir.[3][4] Therefore, the synthesis and purification of this chlorinated intermediate are critical control points in the overall manufacturing process.

The compound is also recognized as a potential impurity in the final Famciclovir drug product, making its characterization essential for analytical and quality control departments.[5][6][7]

Table 1: Physicochemical Properties of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

| Property | Value | Source(s) |

| CAS Number | 97845-60-8 | [3][8] |

| Molecular Formula | C₁₄H₁₈ClN₅O₄ | [3][6][9] |

| Molecular Weight | 355.78 g/mol | [3][6][9] |

| Appearance | White to off-white crystalline powder | [5][8] |

| Melting Point | 132-134 °C | [6][7][8] |

| Solubility | Slightly soluble in DMSO and Methanol | [6][7][8] |

| Storage Conditions | 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [6][7][8] |

| IUPAC Name | [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate | [10] |

Synthesis and Regioselectivity Considerations

The industrial synthesis of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is primarily achieved through the N-alkylation of 2-amino-6-chloropurine. A significant challenge in this process is achieving high regioselectivity for the desired N9-alkylated product over the thermodynamically less stable but kinetically competitive N7-isomer, which is antivirally inactive.[2] The choice of solvent, base, and reaction conditions is therefore critical to maximize the yield of the correct isomer.

A common synthetic approach involves the reaction of 2-amino-6-chloropurine with a suitable alkylating agent, such as 2-acetoxymethyl-4-halobut-1-yl-acetate.[11]

Workflow: Synthesis of the Title Compound

Sources

- 1. WO2005026167A1 - Process for preparing famciclovir - Google Patents [patents.google.com]

- 2. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 3. 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine | 97845-60-8 | Benchchem [benchchem.com]

- 4. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Cas 97845-60-8,9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | lookchem [lookchem.com]

- 7. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine|lookchem [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. dev.klivon.com [dev.klivon.com]

- 11. US20050222413A1 - Process for preparing 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine - Google Patents [patents.google.com]

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine chemical properties

An In-Depth Technical Guide to 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (Famciclovir Intermediate)

Introduction

Overview and Nomenclature

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a synthetic purine derivative that serves as a critical chemical intermediate.[1] Its systematic IUPAC name is [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate.[2] This compound is primarily recognized in the field of pharmaceutical chemistry as a direct precursor or a process-related impurity in the synthesis of Famciclovir, a potent antiviral agent.[3][4][5]

Key Identifiers:

-

Common Synonyms: 6-Chloro Famciclovir, 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate[2][7]

Role in Antiviral Drug Synthesis

The significance of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine lies in its position within the synthetic route to Famciclovir. Famciclovir itself is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active antiviral component, Penciclovir.[1][8] The subject of this guide, the 6-chloro derivative, is the penultimate intermediate before the final Famciclovir molecule is formed. The conversion of the 6-chloro group to a hydrogen atom is a crucial final step in the synthesis, fundamentally altering the molecule's biological properties and metabolic fate. Understanding the properties of this chlorinated intermediate is therefore essential for process optimization, impurity profiling, and quality control in the manufacturing of Famciclovir.[7]

The Famciclovir-Penciclovir Antiviral Axis

Famciclovir is prescribed for the treatment of herpes virus infections, including herpes zoster (shingles) and herpes simplex virus (HSV) types 1 and 2.[8][9][10] Upon oral administration, Famciclovir exhibits high bioavailability and is rapidly converted to Penciclovir.[11] Penciclovir is the active antiviral agent that targets viral DNA synthesis.[1] Its mechanism involves phosphorylation by viral thymidine kinase to Penciclovir triphosphate, which then competitively inhibits viral DNA polymerase, halting viral replication.[11] The journey from the synthetic intermediate 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine to the clinically effective Penciclovir highlights a sophisticated drug design strategy, and control over the chemical properties of each precursor is paramount.

Physicochemical Properties

The physical and chemical characteristics of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine are critical for its handling, purification, and reaction optimization. The compound is typically a white to off-white crystalline powder.[4][6]

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder | [4][6][11] |

| Melting Point | 132-134 °C | [4][5][6][7] |

| Boiling Point | 574.979 °C at 760 mmHg | [6][7] |

| Density | ~1.496 g/cm³ | [4][6][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][6][7] |

| pKa (Predicted) | 2.23 ± 0.10 | [6][7] |

| LogP | 0.92 - 1.77 | [1][6] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [5][6][7] |

The compound's limited solubility in common organic solvents necessitates careful selection of solvent systems for both reaction and purification, such as silica gel chromatography using ethyl acetate/hexane gradients.[1] The recommended storage conditions highlight its potential sensitivity to air, moisture, or thermal degradation, which is a key consideration for maintaining its purity and reactivity for subsequent synthetic steps.

Synthesis and Chemical Reactivity

General Synthetic Pathway

The primary route for synthesizing 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine involves the N9-alkylation of 2-amino-6-chloropurine.[1] This reaction is a cornerstone of purine chemistry, but achieving high regioselectivity for the N9 position over other potential sites (like N7) is a critical challenge.

The process typically involves reacting 2-amino-6-chloropurine with a suitable alkylating agent, such as a halogenated or sulfonate ester derivative of the 4-acetoxy-3-acetoxymethylbutyl side chain, under basic conditions.[1] The choice of base (e.g., potassium carbonate) and solvent (e.g., DMSO) is crucial for promoting the desired N9 alkylation while minimizing side reactions.[1] Modern methods can achieve greater than 90% regioselectivity for the desired N9-alkylated product.[1]

References

- 1. 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine | 97845-60-8 | Benchchem [benchchem.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | 97845-60-8 [chemicalbook.com]

- 4. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine|lookchem [lookchem.com]

- 7. Cas 97845-60-8,9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | lookchem [lookchem.com]

- 8. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. drugs.com [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro Famciclovir

Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development

Famciclovir is a widely prescribed antiviral prodrug, which, upon oral administration, undergoes rapid biotransformation to the active antiviral agent, penciclovir.[1][2] Penciclovir is effective against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[2][3][4] The efficacy and safety of any pharmaceutical agent are contingent upon its purity. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.[5][6] Impurity profiling—the identification, quantification, and characterization of these unwanted chemicals—is a cornerstone of modern pharmaceutical development, ensuring patient safety and product consistency.[7][8][9]

This guide provides a comprehensive, in-depth technical overview of the structure elucidation of a known process-related impurity in the synthesis of famciclovir: 6-Chloro famciclovir. This impurity arises from the synthetic pathway of famciclovir, which often utilizes 2-amino-6-chloropurine as a key starting material.[10][11] Incomplete conversion or side reactions can lead to the retention of the chloro-group at the 6-position of the purine ring, resulting in the formation of 6-Chloro famciclovir.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the isolation and definitive structural characterization of this specific impurity, grounded in established analytical techniques and scientific reasoning.

Postulated Structure and Initial Assessment

Based on the known synthetic route of famciclovir, 6-Chloro famciclovir is postulated to be 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine. Publicly available data confirms this structure, providing the molecular formula C₁₄H₁₈ClN₅O₄ and a molecular weight of 355.78 g/mol .[12][13][14][15][16]

Our elucidation strategy will be a multi-step process designed to confirm this structure unequivocally. The workflow is designed to first isolate the impurity and then use a combination of mass spectrometry and nuclear magnetic resonance spectroscopy to piece together its molecular architecture.

Sources

- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Clinical study in genital herpes: natural Gene-Eden-VIR/Novirin versus acyclovir, valacyclovir, and famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of effects of famciclovir and valaciclovir on pathogenesis of herpes simplex virus type 2 in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 8. biotech-spain.com [biotech-spain.com]

- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 10. CN107488176B - Method for synthesizing famciclovir impurity C - Google Patents [patents.google.com]

- 11. issplc.com [issplc.com]

- 12. 6-Chloro famciclovir | C14H18ClN5O4 | CID 10155164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. store.usp.org [store.usp.org]

- 16. synthinkchemicals.com [synthinkchemicals.com]

Introduction: The Critical Role of Impurity Profiling in Drug Development

An In-Depth Technical Guide to the Physicochemical Characteristics of Famciclovir 6-Chloro Impurity

Famciclovir is a potent antiviral agent, an orally administered prodrug of penciclovir, widely used in the treatment of herpes virus infections.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The manufacturing process and subsequent storage can introduce impurities—process-related substances or degradation products—that must be meticulously identified, quantified, and controlled.[4]

This guide focuses on a key process-related impurity: the Famciclovir 6-Chloro Impurity. This compound is structurally similar to the parent drug and is primarily associated with the synthetic route of famciclovir, which often utilizes 2-amino-6-chloropurine as a starting material.[5][6][7] Incomplete conversion or side reactions can lead to its presence in the final drug substance. Understanding the physicochemical characteristics of this impurity is not merely an academic exercise; it is fundamental to developing robust analytical methods for its detection, establishing appropriate control strategies, and ensuring compliance with stringent global regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[8][9]

This document provides a comprehensive overview of the 6-chloro impurity, from its fundamental chemical identity to the advanced analytical methodologies required for its characterization and control.

Chemical Identity and Core Physicochemical Properties

The Famciclovir 6-Chloro Impurity, chemically known as 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a critical reference point in the quality control of famciclovir.[10][11] Its core identity is established by its unique chemical structure and associated identifiers.

Structural and Molecular Data

The molecular structure of the 6-chloro impurity differs from famciclovir only by the presence of a chlorine atom at the 6-position of the purine ring, where famciclovir has a hydrogen atom. This seemingly minor substitution has significant implications for its synthesis, reactivity, and analytical detection.

| Property | Value | Source(s) |

| Chemical Name | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate | [10][11] |

| Synonyms | 6-Chloro Famciclovir; Penciclovir Impurity E | [12] |

| CAS Number | 97845-60-8 | [10][11][12][13][14] |

| Molecular Formula | C₁₄H₁₈ClN₅O₄ | [11][13][14] |

| Molecular Weight | 355.78 g/mol | [11][13][14] |

Solubility and Stability Profile

While specific, experimentally determined solubility data for the 6-chloro impurity is not extensively published, its solubility profile can be inferred from its structure and data available for famciclovir. Famciclovir is freely soluble in methanol and acetone and sparingly soluble in ethanol.[15] Given the structural similarity, the 6-chloro impurity is expected to exhibit comparable solubility in polar organic solvents.

Famciclovir itself is known to degrade under oxidative, acidic, and basic stress conditions while remaining relatively stable under thermal and photolytic stress.[] Forced degradation studies are essential to confirm that analytical methods can adequately separate the 6-chloro impurity from any potential degradants that may form under similar conditions.[17][18]

Analytical Characterization: A Multi-Technique Approach

The cornerstone of controlling any impurity is a robust, validated, and stability-indicating analytical method. For the 6-chloro impurity, High-Performance Liquid Chromatography (HPLC) is the primary technique, often coupled with mass spectrometry (MS) for definitive identification and nuclear magnetic resonance (NMR) for structural confirmation of reference standards.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the industry standard for separating and quantifying famciclovir and its related substances. The goal is to achieve baseline resolution between the main famciclovir peak, the 6-chloro impurity, and other potential process or degradation impurities.

-

Column Choice: A C18 or C8 column is typically selected for its hydrophobic stationary phase, which provides effective retention and separation of the moderately polar famciclovir and its impurities.[17][19][20]

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or ammonium bicarbonate buffer) and an organic modifier (e.g., acetonitrile and/or methanol) is often necessary.[][20][21] A gradient is crucial for resolving closely eluting peaks like the 6-chloro impurity and propionyl famciclovir, as noted in the USP monograph method.[22] The buffer pH is controlled (e.g., pH 4.0 or 6.0) to ensure consistent ionization states of the analytes, leading to reproducible retention times.[][22]

-

Detection: UV detection is standard, with wavelengths typically set between 220 nm and 305 nm to capture the chromophoric purine ring system common to both famciclovir and the impurity.[][20]

This protocol represents a synthesis of best practices derived from published, validated methods.[][20][22]

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18/C8 column.[][22]

-

Mobile Phase A: 0.01 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.0.[]

-

Mobile Phase B: Methanol.[]

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute more retained components, before re-equilibrating. (e.g., T/%B: 0/5, 15/30, 45/60, 55/5, 60/5).[]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 40°C.[21]

-

Detection Wavelength: 220 nm or 305 nm.[20]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the famciclovir drug substance in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration appropriate for detecting impurities at the required levels (e.g., 0.1%).

-

-

System Suitability (Self-Validation):

-

Before sample analysis, inject a system suitability solution containing famciclovir and known impurities, including the 6-chloro impurity.

-

Resolution: The resolution between the 6-chloro famciclovir peak and any adjacent peak (e.g., propionyl famciclovir) must be ≥ 1.2.[22]

-

Precision: Replicate injections of a standard solution should yield a Relative Standard Deviation (RSD) of ≤ 5.0%.[22]

-

Tailing Factor: The tailing factor for the famciclovir peak should be ≤ 2.0.

-

Mass Spectrometry (MS) and NMR Spectroscopy

For definitive structural confirmation, especially of an isolated impurity or a newly synthesized reference standard, MS and NMR are indispensable.

-

Mass Spectrometry: LC-MS/MS is a powerful tool for identifying impurities during method development or in degradation studies.[23][24] The parent mass of the 6-chloro impurity (m/z 356 for [M+H]⁺) can be confirmed. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the diacetate side chain, providing unequivocal evidence of the structure.[23]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure of the impurity reference standard.[23][25] The chemical shifts and coupling constants provide a detailed map of the molecule's protons and carbons, confirming the presence of the chlorine atom on the purine ring and the integrity of the side chain.

Formation Pathway and Control Strategy

The 6-chloro impurity is primarily considered a process-related impurity, originating from the synthetic route used to produce famciclovir.

Synthetic Origin

A common synthesis pathway for famciclovir involves coupling a side-chain precursor with 2-amino-6-chloropurine.[5][6] The final step is typically a catalytic hydrogenation to remove the chlorine atom and yield the famciclovir molecule.

If the hydrogenation (dechlorination) step is incomplete, the 6-chloro intermediate will be carried through as an impurity in the final API.

Regulatory Control and Strategy

Control of the 6-chloro impurity is mandated by regulatory guidelines such as ICH Q3A, which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[8][9]

-

Reporting Threshold: The level at which an impurity must be reported in regulatory filings.

-

Identification Threshold: The level above which the structure of an impurity must be confirmed.

-

Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.[8]

The control strategy involves two main pillars:

-

Process Optimization: Ensuring the final hydrogenation step is robust and driven to completion to minimize the formation of the impurity to levels below the established thresholds.

-

Analytical Control: Utilizing a validated, stability-indicating HPLC method to test each batch of famciclovir, ensuring the level of the 6-chloro impurity does not exceed its specified limit.

Conclusion

The Famciclovir 6-Chloro Impurity serves as a critical quality attribute in the production of famciclovir. A thorough understanding of its physicochemical properties—from its molecular weight and formula to its chromatographic behavior—is essential for the modern pharmaceutical scientist. By employing robust analytical techniques like the HPLC method detailed here, and grounding these methods in a solid understanding of the impurity's synthetic origin, drug developers can ensure the consistent purity, safety, and efficacy of famciclovir for patients worldwide.

References

- Trissel's Stability of Compounded Formulations, 6th Edition. (n.d.). In Trissel's Stability of Compounded Formulations.

- Prasad, A. V. S. S., Reddy, K. R., Ramakrishna, K., Harikrishna, K. A., & Raman, N. V. V. S. S. (2009). Development and validation of a stability-indicating RP-LC method for famciclovir. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 797–802.

- GSRS. (n.d.). 6-CHLORO FAMCICLOVIR.

- Spectrofluorimetric determination of famciclovir in pure and pharmaceutical preparations. (2015). Optics and Spectroscopy, 119(2), 321-326.

-

Zhou, Y., Xia, B., Lai, X., Chen, X., & Li, M. (2022). Purification and mass spectrometry study of Maillard reaction impurities in five acyclic nucleoside antiviral drugs. Journal of Pharmaceutical and Biomedical Analysis, 212, 114637. Retrieved from [Link]

-

FDA. (n.d.). Famvir (famciclovir) Tablets Prescribing Information. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for Famciclovir and its Metabolites.

- GLP Pharma Standards. (n.d.). Famciclovir 6-Chloro Impurity (USP).

- Pharmaffiliates. (n.d.). Famciclovir Impurities.

- Cayman Chemical. (2022). Famciclovir Product Information.

- SynThink Research Chemicals. (n.d.). Famciclovir EP Impurities & USP Related Compounds.

-

El-Gindy, A., El-Zeany, B., & Awad, T. (2003). Stability-indicating methods for the determination of famciclovir in the presence of its alkaline-induced degradation product. Il Farmaco, 58(9), 655-664. Retrieved from [Link]

- Pharmel Inc. (2013). Product Monograph: Pr phl-FAMCICLOVIR.

- Allmpus. (n.d.). Famciclovir 6-alkylamino impurity (usp).

- Sahu, R., & Patel, V. (2011). A Stability Indicating LC Method for Famciclovir. Research Journal of Pharmacy and Technology, 4(5), 765-769.

- Protheragen. (n.d.). Famciclovir 6-Chloro Impurity (Usp).

-

Zhou, Y., Xia, B., Lai, X., Chen, X., & Li, M. (2022). Purification and mass spectrometry study of Maillard reaction impurities in five acyclic nucleoside antiviral drugs. Journal of Pharmaceutical and Biomedical Analysis, 212, 114637. Retrieved from [Link]

-

Kumar, A., & Rao, D. (2022). Method Development and Validation for Famciclovir and Valacyclovir by using UPLC and its Degradents are Characterized by LC-MS. International Journal of Pharmaceutical and Bio-Medical Analysis, 10(9), 1-10. Retrieved from [Link]

- Google Patents. (n.d.). CN107488176B - Method for synthesizing famciclovir impurity C.

- QbD in HPLC method development for famciclovir. (2024). International Journal of Pharmaceutical Sciences and Research, 15(10), 1000-1010.

-

Kumar, A. S., & Kumar, B. V. (2016). Method development and validation of RP-HPLC method for famciclovir. International Journal of Chemical Sciences, 14(3), 1419-1426. Retrieved from [Link]

-

Patil, P., & Patil, S. B. (2024). To Develop And Validate Stability Indicating Assay Of Famciclovir By Using UV And HPLC Method For Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences, 2(6), 480-497. Retrieved from [Link]

- Reddy, B. S., Kumar, K. R., & Reddy, G. V. (2024). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant, and Diacetyl Purine in Penciclovir by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research, 58(4), 1255-1266.

-

National Center for Biotechnology Information. (n.d.). Famciclovir. PubChem Compound Database. Retrieved from [Link]

-

Li, H., & Zhang, Y. (2010). Determination of famciclovir and its related substances in famciclovir dispersible tablets by RP-HPLC. West China Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Analytica Chemie. (n.d.). Famciclovir-6-alkylamino-impurity.

- Wang, Y. (2024). Synthesis Process Improvement of Famciclovir Drug Substance. Journal of International Natural Science Studies, 1(2), 56-60.

- Axios Research. (n.d.). Famciclovir Deoxy-Chloro Impurity.

-

Pharmaffiliates. (n.d.). Famciclovir Impurities. Retrieved from [Link]

-

Nizamuddin, S., et al. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF FAMCICLOVIR IN BULK AND PHARMACEUTICAL DOSAGE FORM. TSI Journals. Retrieved from [Link]

- Novartis. (2020). PRODUCT MONOGRAPH PrFAMVIR®.

-

Veeprho. (n.d.). Famciclovir Impurities and Related Compound. Retrieved from [Link]

- Google Patents. (n.d.). EP1883639B1 - Preparation of famciclovir and other purine derivatives.

- Simson Pharma Limited. (n.d.). Famciclovir 6-Chloro Impurity.

- SynThink Research Chemicals. (n.d.). 6-Chloro Famciclovir; Penciclovir Impurity E.

-

Teasdale, A., & Elder, D. (2017). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. Annals of Pharmacovigilance & Drug Safety, 1(1), 1003. Retrieved from [Link]

-

Siddiqui, F., & Tadi, P. (2023). Famciclovir. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- AIFA. (2022). Impurities in Drug Substance and Drug Product Regulatory aspects.

- BOC Sciences. (n.d.). Famciclovir impurity 1.

- Alentris Research Pvt. Ltd. (n.d.). 6- Chloro Famcyclovir As Mixture of Isomer.

Sources

- 1. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. issplc.com [issplc.com]

- 6. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 7. store.usp.org [store.usp.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. aifa.gov.it [aifa.gov.it]

- 10. glppharmastandards.com [glppharmastandards.com]

- 11. Famciclovir 6-Chloro Impurity (Usp) - Protheragen [protheragen.ai]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ijper.org [ijper.org]

- 22. Famciclovir Tablets USP Monograph Method Using a Purospher™ STAR RP-8 endcapped HPLC Column and UV Detection [sigmaaldrich.com]

- 23. Purification and mass spectrometry study of Maillard reaction impurities in five acyclic nucleoside antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. impactfactor.org [impactfactor.org]

- 25. ovid.com [ovid.com]

An In-depth Technical Guide to the Biological Activity of 6-Chloro Famciclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biological activity of 6-Chloro famciclovir, a chlorinated analog of the antiviral prodrug famciclovir. While famciclovir is a well-established therapeutic agent for herpesvirus infections, 6-Chloro famciclovir is primarily recognized as a synthetic impurity. This document delves into its presumed mechanism of action, predicted antiviral spectrum, and potential pharmacokinetic properties, drawing parallels with its parent compound. Crucially, this guide offers detailed experimental protocols for the systematic evaluation of 6-Chloro famciclovir's biological profile, positioning it as a valuable resource for researchers investigating novel antiviral agents and structure-activity relationships in the purine nucleoside analog class.

Introduction: The Context of 6-Chloro Famciclovir

Famciclovir is a highly effective oral prodrug that is rapidly converted in the body to its active antiviral form, penciclovir.[1][2][3] Penciclovir exhibits potent activity against several members of the herpesvirus family, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[4][5] The clinical success of famciclovir has spurred further research into related purine analogs, seeking to enhance antiviral potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.

6-Chloro famciclovir, chemically known as 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a structural analog of famciclovir and is often identified as a process-related impurity in the synthesis of the parent drug.[6][7][8][9][10] The introduction of a chlorine atom at the 6-position of the purine ring is a common strategy in medicinal chemistry to modulate the electronic properties of the molecule, which can, in turn, influence its biological activity and metabolic stability. While the biological activity of 6-Chloro famciclovir is not extensively documented in publicly available literature, its structural similarity to famciclovir allows for informed hypotheses regarding its potential as an antiviral agent. This guide aims to provide a foundational understanding of 6-Chloro famciclovir and a practical framework for its scientific investigation.

Presumed Mechanism of Antiviral Action

The antiviral mechanism of famciclovir is contingent upon its metabolic activation to penciclovir triphosphate.[1][11] It is highly probable that 6-Chloro famciclovir, if it possesses antiviral activity, follows a similar bioactivation pathway.

The proposed activation cascade is as follows:

-

Oral Administration and Absorption: Following oral ingestion, 6-Chloro famciclovir would be absorbed from the gastrointestinal tract.

-

Conversion to 6-Chloro-Penciclovir: Analogous to famciclovir, 6-Chloro famciclovir is expected to undergo deacetylation and oxidation to form its corresponding active metabolite, 6-Chloro-penciclovir.[4]

-

Viral Thymidine Kinase-Mediated Phosphorylation: In cells infected with herpesviruses, the viral thymidine kinase (TK) would selectively phosphorylate 6-Chloro-penciclovir to its monophosphate form. This step is crucial for the selectivity of the drug, as cellular kinases in uninfected cells do not efficiently phosphorylate the parent compound.[1]

-

Cellular Kinase-Mediated Di- and Triphosphate Formation: Host cell kinases would then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate derivative, 6-Chloro-penciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: The resulting 6-Chloro-penciclovir triphosphate would act as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1] Its incorporation into the growing viral DNA chain would lead to the termination of DNA synthesis and, consequently, the inhibition of viral replication.[1]

Diagram: Presumed Bioactivation Pathway of 6-Chloro Famciclovir

Caption: Presumed metabolic activation of 6-Chloro famciclovir.

Chemical Properties and Synthesis

The synthesis of 6-Chloro famciclovir and related purine derivatives typically involves the alkylation of a substituted purine, such as 2-amino-6-chloropurine, with an appropriate side chain.[12][13]

| Property | Value |

| IUPAC Name | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate[6] |

| Molecular Formula | C₁₄H₁₈ClN₅O₄[7][8][9] |

| Molecular Weight | 355.78 g/mol [7][9] |

| CAS Number | 97845-60-8[6][9] |

Predicted Antiviral Spectrum and Potential for Resistance

Based on the established activity of penciclovir, 6-Chloro famciclovir is predicted to be active against:

-

Herpes Simplex Virus Type 1 (HSV-1)

-

Herpes Simplex Virus Type 2 (HSV-2)

-

Varicella-Zoster Virus (VZV)

The presence of the chloro group at the 6-position could potentially alter the affinity of the molecule for viral thymidine kinase or DNA polymerase, thereby modulating its potency. It is also possible that this modification could affect its activity against other herpesviruses, such as Epstein-Barr virus (EBV), against which penciclovir has known activity.[4]

Resistance to penciclovir typically arises from mutations in the viral thymidine kinase gene, leading to deficient or altered enzyme activity, or less commonly, mutations in the viral DNA polymerase gene. It is anticipated that the mechanisms of resistance to 6-Chloro famciclovir would be similar.

Pharmacokinetic Considerations

The pharmacokinetic profile of famciclovir is well-characterized, with good oral bioavailability (approximately 77% for penciclovir) and elimination primarily through the kidneys.[4][5][14]

Key pharmacokinetic parameters for famciclovir include:

| Parameter | Value |

| Bioavailability (as penciclovir) | ~77%[4][5] |

| Time to Peak Plasma Concentration (penciclovir) | ~0.9 hours[15] |

| Plasma Half-life (penciclovir) | 2-2.5 hours[14] |

| Elimination | Primarily renal[4][14] |

The 6-chloro substitution in 6-Chloro famciclovir could potentially influence its pharmacokinetic properties. For instance, it might alter its absorption, plasma protein binding, or metabolic stability, including its conversion to the active penciclovir analog. The conversion of the inactive metabolite 6-deoxy penciclovir to penciclovir is catalyzed by aldehyde oxidase[4][16]; the chloro-substituent may affect the efficiency of this enzymatic step.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 6-Chloro famciclovir, a systematic experimental approach is necessary. The following protocols provide a framework for its in vitro and in vivo characterization.

Diagram: Experimental Workflow for the Evaluation of 6-Chloro Famciclovir

Caption: A systematic workflow for evaluating 6-Chloro famciclovir.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 6-Chloro famciclovir against herpesviruses.

Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of 6-Chloro famciclovir in culture medium. After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the medium containing the different concentrations of the test compound. Include a positive control (e.g., penciclovir) and a negative control (no compound).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques are visible in the negative control wells.

-

Plaque Visualization: Fix the cells with methanol and stain with a crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of 6-Chloro famciclovir.

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Chloro famciclovir for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value from the dose-response curve. The therapeutic index (TI) can then be calculated as CC₅₀ / IC₅₀.

Viral DNA Polymerase Inhibition Assay

Objective: To confirm that the active triphosphate form of 6-Chloro famciclovir inhibits viral DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Purify viral DNA polymerase from infected cells or use a commercially available recombinant enzyme. Prepare the active 6-Chloro-penciclovir triphosphate through chemical synthesis.

-

Reaction Mixture: Set up a reaction mixture containing the viral DNA polymerase, a template-primer DNA, radiolabeled dNTPs (including dGTP), and varying concentrations of 6-Chloro-penciclovir triphosphate.

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: Stop the reaction and quantify the amount of incorporated radiolabeled dNTPs using methods such as trichloroacetic acid precipitation followed by scintillation counting.

-

Data Analysis: Determine the concentration of 6-Chloro-penciclovir triphosphate that inhibits DNA synthesis by 50% (IC₅₀).

Future Research Directions

The comprehensive characterization of 6-Chloro famciclovir requires further investigation. Key areas for future research include:

-

Broad-Spectrum Antiviral Screening: Evaluating its activity against a wider range of viruses, including other herpesviruses and hepatitis B virus.[4]

-

In Vivo Efficacy Studies: Assessing its therapeutic efficacy in established animal models of herpesvirus infections.

-

Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies in animals to determine its absorption, distribution, metabolism, and excretion profile.

-

Resistance Studies: Selecting for and characterizing resistant viral strains to understand the molecular basis of resistance.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating other halogenated and substituted analogs of famciclovir to build a comprehensive SAR profile.

Conclusion

6-Chloro famciclovir represents an intriguing, yet understudied, analog of the clinically significant antiviral drug famciclovir. While currently categorized as a synthetic impurity, its structural features warrant a thorough investigation into its biological activity. This guide provides a robust scientific framework for such an endeavor, outlining its presumed mechanism of action, predictable antiviral spectrum, and detailed experimental protocols for its comprehensive evaluation. The insights gained from studying 6-Chloro famciclovir could not only unveil a potentially novel antiviral agent but also contribute valuable knowledge to the broader field of nucleoside analog drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). Famciclovir. In StatPearls. Retrieved from [Link]

-

Drugs.com. (2025, August 22). Famciclovir Monograph for Professionals. Retrieved from [Link]

- Latimer, E., et al. (2012). Estimates of the pharmacokinetics of famciclovir and its active metabolite penciclovir in young Asian elephants (Elephas maximus). American Journal of Veterinary Research, 73(12), 1996–2000.

-

PHARMEL INC. (2013, January 11). PRODUCT MONOGRAPH Pr phl-FAMCICLOVIR. Retrieved from [Link]

-

Pharmacology of Famciclovir (Famvir) ; Mechanism of action, Absorption, Clinical Uses, Elimination. (2024, June 20). YouTube. Retrieved from [Link]

-

Veeprho. (n.d.). Famciclovir 6-Chloro Impurity | CAS 97845-60-8. Retrieved from [Link]

- Gill, J. M., & Fowles, S. (1996). The clinical pharmacokinetics of famciclovir. Clinical Pharmacokinetics, 31(1), 1–9.

-

Toppharmacology. (2024, June 14). What is Famciclovir used for? Retrieved from [Link]

- Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642.

-

GSRS. (n.d.). 6-CHLORO FAMCICLOVIR. Retrieved from [Link]

- Gholami, M. R., & Zarei, M. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481.

-

National Center for Biotechnology Information. (n.d.). Famciclovir. In PubChem. Retrieved from [Link]

- De Clercq, E., & Li, G. (2016). Antiviral Agents. Cold Spring Harbor Perspectives in Biology, 8(5), a021671.

- Geen, G. R., et al. (2006). Preparation of famciclovir and other purine derivatives. U.S.

- Vere Hodge, R. A. (1995). The pharmacological profile of famciclovir.

- Roy, V., et al. (2024). Synthesis of LAVR-289, a new [(Z)-3-(acetoxymethyl)-4-(2,4-diaminopyrimidin-6-yl)oxy-but-2-enyl]phosphonic acid prodrug with pronounced antiviral activity against DNA viruses. European Journal of Medicinal Chemistry, 271, 116412.

- Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757–1763.

- Kelley, J. L., Linn, J. A., & Selway, J. W. (1991). Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. Journal of Medicinal Chemistry, 34(1), 157–160.

-

Gill, J. M. C., & Fowles, S. (1996). The Clinical Pharmacokinetics of Famciclovir. Semantic Scholar. Retrieved from [Link]

-

USP-NF. (2014, July 1). Famciclovir. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). 6-Chloro Famciclovir; Penciclovir Impurity E | 97845-60-8. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Famciclovir 6-Chloro Impurity (USP) | CAS No- 97845-60-8. Retrieved from [Link]

Sources

- 1. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Famciclovir used for? [synapse.patsnap.com]

- 3. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Famciclovir Monograph for Professionals - Drugs.com [drugs.com]

- 5. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. store.usp.org [store.usp.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. glppharmastandards.com [glppharmastandards.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 14. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

This guide provides a comprehensive technical overview of the solubility profile of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, a key intermediate and impurity in the synthesis of the antiviral drug Famciclovir.[1][2] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals involved in the manufacturing, purification, and formulation of Famciclovir, as well as for those studying its impurity profile.

Executive Summary

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a purine derivative that plays a significant role in the synthesis of Famciclovir, which is a prodrug of the active antiviral agent Penciclovir.[2] The solubility of this intermediate directly impacts process efficiency, impurity control, and ultimately, the quality of the final active pharmaceutical ingredient (API). This document delineates the predicted solubility characteristics of this compound based on its structural relationship to Famciclovir and Penciclovir, and provides detailed methodologies for its empirical determination.

Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClN₅O₄ | [1][2][3] |

| Molecular Weight | 355.78 g/mol | [1][2][3] |

| Melting Point | 132-134 °C | [1] |

| Appearance | White to pale yellow solid | [4][5] (inferred from related compounds) |

| pKa (Predicted) | 2.23 ± 0.10 | [1] |

| LogP (Predicted) | 0.92 | [2] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [1][2] |

Structural Causality: The molecule's structure features a purine core, a flexible butyl side chain with two acetoxy groups, and a chloro-substituent at the 6-position of the purine ring. The acetoxy groups increase lipophilicity compared to the hydroxyl groups present in Penciclovir.[4][5] The 2-amino group and the nitrogen atoms in the purine ring can act as hydrogen bond acceptors and donors, potentially contributing to solubility in polar protic solvents. The chloro group at the 6-position, replacing the hydroxyl group of guanine in Penciclovir, is expected to decrease aqueous solubility due to its electron-withdrawing nature and reduced hydrogen bonding capacity.

Predicted Solubility Profile

Direct experimental data for the solubility of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine across a range of solvents is not extensively published. However, by leveraging data from its closely related analogues, Famciclovir and Penciclovir, a predictive solubility profile can be constructed.

| Solvent/Medium | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The increased lipophilicity from the acetoxy groups and the presence of the 6-chloro substituent likely result in lower aqueous solubility compared to Penciclovir (1.7 mg/mL at 20°C).[4][5] Famciclovir, a similar diacetate ester, is initially freely soluble in water but rapidly precipitates as a less soluble monohydrate.[6][7] |

| Aqueous Buffers (pH 1.2 - 7.4) | pH-dependent; higher solubility at low pH | The predicted pKa of 2.23 suggests that the molecule will be protonated and more soluble in acidic conditions.[1] This is consistent with Penciclovir, which shows significantly increased solubility in aqueous buffer at pH 2 (10.0 mg/mL).[4][5] |

| Methanol | Slightly to moderately soluble | The compound is reported to be slightly soluble in methanol.[1] Its polarity should allow for some interaction. |

| Ethanol | Slightly to moderately soluble | Similar to methanol, ethanol is expected to be a moderately effective solvent. |

| Propylene Glycol | Moderately soluble | Penciclovir exhibits a solubility of 1.3 mg/mL in propylene glycol.[4][5] The diacetate ester may show comparable or slightly different solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | The compound is reported to be slightly soluble in DMSO,[1] though purine analogs often exhibit good solubility in this aprotic polar solvent.[8] |

| Acetone | Moderately soluble | Famciclovir is freely soluble in acetone.[7] |

Experimental Determination of Solubility: Protocols and Workflows

To empirically determine the solubility profile, a systematic approach using established methodologies is required. The shake-flask method is a reliable technique for determining thermodynamic solubility.[9]

Materials and Equipment

-

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (purity >98%)

-

HPLC-grade solvents (Water, Methanol, Ethanol, Propylene Glycol, DMSO, Acetone)

-

Phosphate and acetate buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC system with UV detector

-

pH meter

-

Syringe filters (0.22 µm)

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (e.g., 10 mg).

-

Add a known volume (e.g., 2 mL) of the desired solvent or buffer to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is necessary.[9]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve should be prepared using known concentrations of the compound.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine.

pH

As a purine derivative with a basic amino group, the solubility of this compound is expected to be highly pH-dependent.[10] In acidic environments, the amino group will be protonated, leading to the formation of a more soluble salt.

Temperature

The dissolution of most solid compounds is an endothermic process; therefore, solubility is expected to increase with temperature. This should be experimentally verified.

Co-solvents

The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol in aqueous solutions can significantly enhance the solubility of poorly soluble compounds by reducing the polarity of the solvent system.

Conclusion and Future Directions

The solubility profile of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a critical parameter for the efficient synthesis and purification of Famciclovir. While direct experimental data is limited, a predictive profile can be established based on its structural similarity to Famciclovir and Penciclovir. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility in a variety of pharmaceutically relevant solvents and conditions. Future work should focus on generating comprehensive experimental data to validate the predicted profile and to investigate the impact of different salt forms on the aqueous solubility of this important intermediate.

References

- New Drug Approvals. (2018, June 7). Penciclovir.

- U.S. Food and Drug Administration. (n.d.). Denavir (penciclovir cream) Label.

- LookChem. (n.d.). Cas 97845-60-8, 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine.

- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Purine Analogs In Vitro.

- Prestium Pharma, Inc. (2006, April 26). DENAVIR (Penciclovir) Product Monograph.

- Journal of Pharmaceutical and Biomedical Analysis. (2021).

- MedChemExpress. (n.d.). Penciclovir.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398748, Penciclovir.

- BenchChem. (n.d.). 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3324, Famciclovir.

- U.S. Food and Drug Administration. (n.d.). Famvir (famciclovir) Label.

- Pharmel Inc. (2013, January 11). PRODUCT MONOGRAPH Pr phl-FAMCICLOVIR.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.

- PubMed. (2018, February 6).

- ChemicalBook. (n.d.). Famciclovir CAS#: 104227-87-4.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Cayman Chemical. (2022, December 5).

- ResearchGate. (2025, August 5). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.

- SciSpace. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.

- BenchChem. (n.d.).

- Angene. (n.d.). 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8.

- National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine.

- ChemicalBook. (2025, July 14). 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8.

- Santa Cruz Biotechnology. (n.d.). 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine.

- Watson International Limited. (n.d.). 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine CAS 97845-60-8.

- Cayman Chemical. (n.d.).

- Angene. (n.d.). 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloorpurine CAS 97845-60-8.

- BioCrick. (n.d.). Penciclovir.

- Wikipedia. (n.d.). Penciclovir.

- Drug Central. (n.d.). penciclovir.

- LGC Standards. (n.d.). 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine.

Sources

- 1. Cas 97845-60-8,9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | lookchem [lookchem.com]

- 2. 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine | 97845-60-8 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Understanding the Origin of Famciclovir Impurities

Abstract

Famciclovir, a prodrug of the antiviral agent penciclovir, is a critical therapeutic for managing herpesvirus infections.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides a comprehensive technical overview of the origins of impurities in famciclovir, delineating between process-related substances and degradation products. We will explore the synthetic pathways, identify critical steps prone to impurity formation, and detail the mechanisms of degradation under various stress conditions. Furthermore, this document outlines robust analytical methodologies for the identification and quantification of these impurities, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Famciclovir

Famciclovir is a guanosine analogue that, after oral administration, undergoes rapid metabolic conversion to the active antiviral compound, penciclovir.[3][4] This active metabolite then inhibits viral DNA polymerase, effectively halting the replication of herpesviruses.[3][4] The intricate multi-step synthesis and inherent chemical nature of the famciclovir molecule make it susceptible to the formation of various impurities. These can arise from the manufacturing process itself—such as starting materials, intermediates, and by-products—or from the degradation of the drug substance over time.[5]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products. Understanding the genesis of these impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and drug efficacy. This guide serves as a technical resource to elucidate the origins of famciclovir impurities, thereby empowering professionals to develop more robust manufacturing processes and control strategies.

Classification of Famciclovir Impurities

Impurities in famciclovir can be broadly categorized into two main classes:

-

Process-Related Impurities: These are substances that are generated during the synthesis of the famciclovir API. They include residual starting materials, intermediates, by-products from side reactions, and reagents. Their presence and concentration are directly influenced by the synthetic route and the control of reaction parameters.[5]

-

Degradation Products: These impurities result from the chemical decomposition of the famciclovir molecule during storage, formulation, or exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[3][5] Forced degradation studies are a critical tool for identifying potential degradation pathways.[6]

The Genesis of Process-Related Impurities

The synthesis of famciclovir is a complex process involving several chemical transformations.[7] While multiple synthetic routes exist, a common pathway involves the coupling of a purine derivative with a suitably functionalized side chain. Each step in this synthesis carries the potential for impurity formation.

A crucial step in many synthetic routes is the alkylation of a purine base, such as 2-amino-6-chloropurine, with a side-chain precursor.[7][8] This reaction can lead to the formation of positional isomers, a common class of process-related impurities.

// Reactants Purine [label="2-Amino-6-chloropurine"]; SideChain [label="Side-Chain Precursor\n(e.g., 4-acetoxy-3-(acetoxymethyl)butyl bromide)"];

// Intermediates & Products Coupling [label="Coupling Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; N9_Intermediate [label="N-9 Substituted Intermediate\n(Desired Product Precursor)"]; N7_Isomer [label="N-7 Isomer\n(Process Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenation [label="Hydrogenation\n(Dechlorination)", shape=ellipse, style=filled, fillcolor="#34A853"]; Famciclovir [label="Famciclovir\n(Final API)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloro_Impurity [label="6-Chloro Famciclovir\n(Incomplete Reaction Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships Purine -> Coupling; SideChain -> Coupling; Coupling -> N9_Intermediate [label="Major Product"]; Coupling -> N7_Isomer [label="Side Product"]; N9_Intermediate -> Hydrogenation; Hydrogenation -> Famciclovir [label="Complete Reaction"]; Hydrogenation -> Chloro_Impurity [label="Incomplete Reaction"]; }

Figure 1: Simplified schematic of a key famciclovir synthesis step illustrating the formation of N-7 isomer and 6-Chloro impurities.

Common Process-Related Impurities:

| Impurity Name | Origin |

| N-7 Isomer of Famciclovir | Arises from the alkylation reaction at the N-7 position of the purine ring instead of the desired N-9 position.[3] |

| 6-Chloro Famciclovir | An intermediate that persists due to incomplete hydrogenation (dechlorination) in the final synthetic steps.[3] |

| Penciclovir | The active metabolite of famciclovir, it can be present as an impurity if hydrolysis of the diacetyl ester occurs during workup or purification.[3][] |

| N-Acetyl Famciclovir | Can be formed by the acetylation of the 2-amino group on the purine ring during the synthesis.[3][] |

| Famciclovir Related Compound A | A known impurity often monitored in pharmacopeial methods.[] |

| Famciclovir Related Compound B | Another specified impurity in regulatory monographs.[] |

Controlling these impurities requires careful optimization of reaction conditions, such as temperature, solvent, and catalyst, as well as robust purification methods.[7] For instance, setting the reaction temperature between 50°C and 60°C can help minimize the generation of certain by-products while maintaining reaction efficiency.[7]

Uncovering Degradation Pathways

Famciclovir, as an ester-containing molecule, is susceptible to hydrolysis. Forced degradation studies are essential to predict the degradation products that might form under various environmental conditions during the product's shelf life.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]

Key Degradation Pathways:

-

Hydrolytic Degradation (Acidic and Alkaline): Famciclovir shows significant degradation under both acidic and basic conditions. The primary degradation pathway is the hydrolysis of the two acetate ester groups to form the active drug, penciclovir. A study showed 12.4% degradation in 1N HCl and 13.5% in 1N NaOH.[11]

-

Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, can also lead to the formation of degradation products. One study reported 15% degradation in 30% hydrogen peroxide.[11]

-

Thermal and Photolytic Degradation: Famciclovir is relatively stable under thermal and photolytic stress. Studies have shown minimal degradation (e.g., 3.3% at 105°C and 2.6% in sunlight) with no significant formation of new degradation products under these conditions.[11]

// Nodes Famciclovir [label="Famciclovir", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Penciclovir [label="Penciclovir\n(Major Degradant)"]; Oxidative_DP [label="Oxidative Degradation\nProducts"]; Other_DP [label="Other Minor\nDegradants"];

// Stress Conditions Stress_Hydrolysis [label="Acid/Base Hydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Stress_Oxidation [label="Oxidation\n(e.g., H₂O₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress_Stable [label="Thermal / Photolytic Stress", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Famciclovir -> Stress_Hydrolysis [dir=none]; Stress_Hydrolysis -> Penciclovir [label="Ester Cleavage"];

Famciclovir -> Stress_Oxidation [dir=none]; Stress_Oxidation -> Oxidative_DP;

Famciclovir -> Stress_Stable [label="Largely Stable"]; }

Figure 2: Degradation pathways of famciclovir under various stress conditions.

Analytical Strategies for Impurity Profiling

A robust analytical strategy is crucial for the identification, quantification, and control of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

5.1. HPLC Method for Impurity Profiling

A stability-indicating HPLC method must be able to separate the main famciclovir peak from all known process impurities and degradation products. The United States Pharmacopeia (USP) provides a monograph method for famciclovir tablets.

Typical HPLC Method Parameters:

| Parameter | Specification | Rationale |

| Column | Purospher™ STAR RP-8 endcapped (5 µm) 250x4.6 mm or equivalent C18 | Provides good resolution for famciclovir and its related compounds. |

| Mobile Phase | Gradient of Acetonitrile and Potassium Phosphate buffer (pH 4.0) | The gradient elution is necessary to resolve early-eluting polar compounds and later-eluting non-polar impurities within a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency.[11] |

| Detection | UV at 220 nm | Famciclovir and its purine-containing impurities have significant UV absorbance at this wavelength. |

| Column Temp. | 50 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution. |

5.2. Characterization by Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of unknown impurities.[10][11] By coupling the separation power of LC with the mass-resolving capability of MS, one can determine the molecular weight of an impurity and deduce its structure from its fragmentation pattern (MS/MS).[11] This is particularly vital during forced degradation studies to identify novel degradation products.[12]

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve famciclovir API in a suitable solvent (e.g., mobile phase diluent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 1N NaOH, and dilute to a final concentration.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 1N HCl and dilute.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours) and dilute.

-

Thermal Degradation: Keep the solid API in a hot air oven at 105°C for 6 hours.[11] Dissolve the stressed sample in the diluent.

-

Photolytic Degradation: Expose the API solution to sunlight or a photostability chamber for a defined period (e.g., 12 hours).[11]

-

Analysis: Inject all stressed samples, along with an unstressed control sample, into the validated stability-indicating LC-MS system.

-

Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify the degradation products. Use the MS and MS/MS data to propose structures for any unknown peaks.

// Nodes Start [label="Famciclovir Sample\n(API or Formulation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Sample Preparation\n& Forced Degradation"]; HPLC [label="HPLC Separation\n(UV Detection)"]; Peak [label="Peak Detection &\nQuantification"]; Known [label="Known Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Report [label="Report Results", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis"]; Elucidate [label="Structural Elucidation\n(Fragmentation Analysis)"]; Characterize [label="Characterize & Identify\nNew Impurity"];

// Edges Start -> Prep; Prep -> HPLC; HPLC -> Peak; Peak -> Known; Known -> Report [label="Yes"]; Known -> LCMS [label="No"]; LCMS -> Elucidate; Elucidate -> Characterize; Characterize -> Report; }

Figure 3: A typical workflow for the identification and characterization of famciclovir impurities.

Conclusion and Control Strategies

A thorough understanding of the origins of famciclovir impurities is fundamental to the development of a safe and effective drug product. Process-related impurities are best controlled by optimizing the synthetic route and implementing rigorous in-process controls and purification steps. Degradation products are managed by understanding the drug's stability profile through forced degradation studies and establishing appropriate storage conditions and shelf-life specifications.

The combination of a well-validated, stability-indicating HPLC method for routine quality control and advanced LC-MS techniques for structural characterization provides a powerful toolkit for pharmaceutical scientists. By applying the principles and methodologies outlined in this guide, drug development professionals can ensure the quality, safety, and regulatory compliance of famciclovir products.

References

-

SynThink Research Chemicals. Famciclovir EP Impurities & USP Related Compounds. [Link]

-

Veeprho. Famciclovir Impurities and Related Compound. [Link]

-

Impactfactor. (2022-09-25). Method Development and Validation for Famciclovir and Valacyclovir by using UPLC and its Degradents are Characterized by LC-MS. [Link]

-

Synthesis Process Improvement of Famciclovir Drug Substance. (2024). [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Famciclovir?. [Link]

-

Pharmaffiliates. Famciclovir-impurities. [Link]